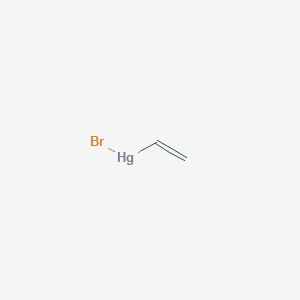
Mercury, bromo-vinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury, bromo-vinyl-, also known as Mercury, bromo-vinyl-, is a useful research compound. Its molecular formula is C2H3BrHg and its molecular weight is 307.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality Mercury, bromo-vinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mercury, bromo-vinyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for characterizing the molecular structure of bromo-vinyl mercury compounds?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹⁹Hg) is critical for identifying bonding patterns and electronic environments. Coupled with Fourier-Transform Infrared (FTIR) spectroscopy, it resolves functional groups like C-Br and Hg-C bonds. Mass spectrometry (MS) further confirms molecular weight and fragmentation pathways . For example, Table 5 in Diwan & Hussain (2022) outlines mercury(II) analysis protocols applicable to organomercurials .
Q. How can researchers design experiments to assess the stability of bromo-vinyl mercury compounds under varying environmental conditions?
- Answer : Controlled degradation studies should include:
- Variables : pH, temperature, UV exposure, and presence of ligands (e.g., thiols).
- Analytical endpoints : Quantify Hg²⁺ release via cold-vapor atomic absorption spectroscopy (CVAAS) or inductively coupled plasma mass spectrometry (ICP-MS).
- Controls : Use inert atmospheres (e.g., N₂) to isolate oxidative vs. hydrolytic degradation .
Q. What are the key considerations for synthesizing bromo-vinyl mercury compounds with high purity?
- Answer : Optimize stoichiometry of vinyl bromide and mercury salts (e.g., HgCl₂) in anhydrous solvents (e.g., THF). Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel. Purity validation requires ≥95% by HPLC-UV, with trace Hg⁰ quantified via X-ray photoelectron spectroscopy (XPS) .
Advanced Research Questions
Q. How can contradictory data on the toxicity of bromo-vinyl mercury compounds be resolved in mechanistic studies?
- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies that:
- Compare in vitro (e.g., HEK293 cell lines) and in vivo (e.g., zebrafish models) toxicity endpoints.
- Use isotopically labeled compounds (e.g., ²⁰²Hg) to track bioaccumulation pathways.
- Address confounding variables (e.g., coexposure to selenium) using multivariate regression .
Q. What computational models are suitable for predicting the environmental fate of bromo-vinyl mercury compounds?
- Answer : Density Functional Theory (DFT) calculates bond dissociation energies to predict degradation pathways. Molecular dynamics (MD) simulations model interactions with humic acids or clay minerals. Validate predictions with field data from sediment/water partitioning experiments, referencing the iterative analysis framework in ’s literature review methodology .
Q. How should researchers address gaps in peer-reviewed data on the global supply chain of bromo-vinyl mercury compounds?
- Answer : Conduct a systematic literature review using keywords like "vinylmercury," "organomercurial synthesis," and "Hg-C bond stability" across Scopus and PubMed. Exclude non-peer-reviewed sources (e.g., consultant reports) unless validated by secondary citations. Use VOSviewer for co-occurrence analysis of authors and keywords to identify research clusters .
Q. What methodologies ensure reproducibility in studies measuring the catalytic activity of bromo-vinyl mercury complexes?
- Answer :
- Precision : Report reaction conditions (solvent, catalyst loading, stirring rate) using the CONSORT framework for experimental transparency.
- Validation : Cross-check results with alternative techniques (e.g., cyclic voltammetry vs. kinetic isotopic effect studies).
- Data sharing : Deposit raw spectra/chromatograms in repositories like Zenodo with DOI links .
Q. Data Contradiction & Validation
Q. How to reconcile discrepancies in reported equilibrium constants for bromo-vinyl mercury ligand exchange reactions?
- Answer : Perform meta-analysis using the PRISMA protocol:
- Screen studies for methodological consistency (e.g., ionic strength adjustments, potentiometric vs. spectrophotometric titration).
- Apply statistical tools (e.g., Cochrane’s Q-test) to identify heterogeneity sources.
- Recalculate constants using unified reference standards (e.g., IUPAC-recommended buffers) .
Q. What criteria should be used to evaluate the reliability of historical data on bromo-vinyl mercury compound synthesis?
- Answer : Assess sources using:
- Provenance : Peer-reviewed journals vs. non-indexed patents.
- Experimental detail : Availability of NMR shifts, elemental analysis, and error margins.
- Replicability : Successful reproduction in ≥2 independent studies .
Q. Methodological Resources
- Literature Review : Follow ’s workflow for systematic screening and co-citation analysis .
- Data Presentation : Adhere to Med. Chem. Commun. guidelines for figures/tables, avoiding overcrowded chemical structures .
- Ethical Compliance : Document chemical safety data (toxicity, storage) per ICMJE standards .
Properties
CAS No. |
16188-37-7 |
|---|---|
Molecular Formula |
C2H3BrHg |
Molecular Weight |
307.54 g/mol |
IUPAC Name |
bromo(ethenyl)mercury |
InChI |
InChI=1S/C2H3.BrH.Hg/c1-2;;/h1H,2H2;1H;/q;;+1/p-1 |
InChI Key |
OQVRDHYBLMZDEQ-UHFFFAOYSA-M |
SMILES |
C=C[Hg]Br |
Canonical SMILES |
C=C[Hg]Br |
Key on ui other cas no. |
16188-37-7 |
Synonyms |
bromo-ethenyl-mercury |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















